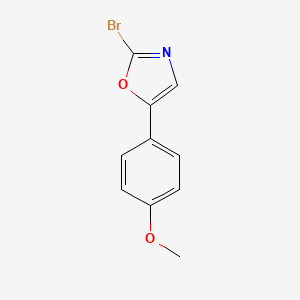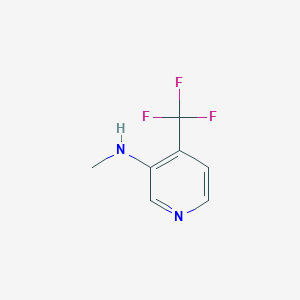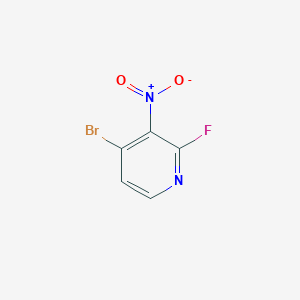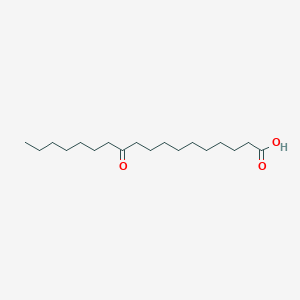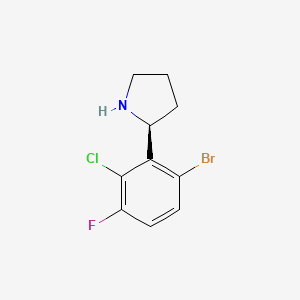
(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine is a chiral organic compound that contains a pyrrolidine ring substituted with a bromo, chloro, and fluoro phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2-chloro-3-fluoroaniline and (S)-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(6-Bromo-2-chlorophenyl)pyrrolidine: Lacks the fluorine atom.
(S)-2-(6-Bromo-3-fluorophenyl)pyrrolidine: Lacks the chlorine atom.
(S)-2-(6-Chloro-3-fluorophenyl)pyrrolidine: Lacks the bromine atom.
Uniqueness
(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine is unique due to the presence of all three halogen atoms (bromo, chloro, fluoro) on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10BrClFN |
|---|---|
Molecular Weight |
278.55 g/mol |
IUPAC Name |
(2S)-2-(6-bromo-2-chloro-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrClFN/c11-6-3-4-7(13)10(12)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1 |
InChI Key |
MLQKVTYWQMZDJW-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2Cl)F)Br |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)

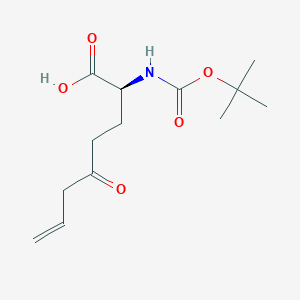
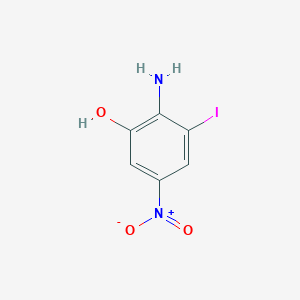
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
